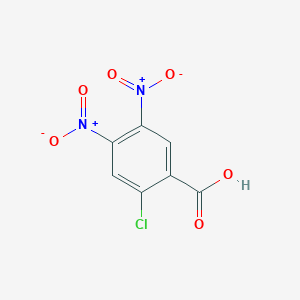

2-Chloro-4,5-dinitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acide 2-chloro-4,5-dinitrobenzoïque: est un composé organique de formule moléculaire C7H3ClN2O6 et d'une masse moléculaire de 246,56 g/mol Il s'agit d'un dérivé de l'acide benzoïque, caractérisé par la présence de groupes chlore et nitro sur le cycle aromatique

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de l'acide 2-chloro-4,5-dinitrobenzoïque implique généralement la nitration de l'acide 2-chloro-4-nitrobenzoïque. Le processus comprend les étapes suivantes :

Réactifs: Acide 2-chloro-4-nitrobenzoïque, acide sulfurique et acide nitrique fumant rouge.

Conditions de réaction: Le mélange réactionnel est chauffé à 90°C pendant 40 minutes.

Procédure: La suspension est laissée refroidir puis refroidie avec de l'eau glacée. Le solide résultant est filtré et lavé à l'eau pour obtenir de l'acide 2-chloro-4,5-dinitrobenzoïque avec un rendement de 95 %.

Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques de l'acide 2-chloro-4,5-dinitrobenzoïque ne soient pas détaillées, l'approche générale implique l'augmentation de la taille du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la mise en œuvre de techniques de purification pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions: L'acide 2-chloro-4,5-dinitrobenzoïque subit diverses réactions chimiques, notamment :

Nitration: Introduction de groupes nitro.

Substitution: Remplacement du chlore ou des groupes nitro par d'autres groupes fonctionnels.

Réduction: Conversion des groupes nitro en groupes amino.

Réactifs et conditions communs :

Nitration: Acide sulfurique et acide nitrique.

Substitution: Divers nucléophiles dans des conditions acides ou basiques.

Réduction: Hydrogénation catalytique ou réduction chimique à l'aide de réactifs tels que le chlorure d'étain(II).

Principaux produits :

Nitration: Formation de dérivés nitro supplémentaires.

Substitution: Formation d'acides benzoïques substitués.

Réduction: Formation d'acide 2-chloro-4,5-diaminobenzoïque.

4. Applications de la recherche scientifique

L'acide 2-chloro-4,5-dinitrobenzoïque a plusieurs applications dans la recherche scientifique :

Chimie: Utilisé comme réactif en synthèse organique et comme précurseur d'autres composés chimiques.

Biologie: Étudié pour ses effets potentiels sur les systèmes biologiques, notamment l'inhibition enzymatique et l'interaction avec les biomolécules.

Médecine: Exploré pour ses propriétés thérapeutiques potentielles, en particulier pour cibler des voies moléculaires spécifiques.

Industrie: Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 2-chloro-4,5-dinitrobenzoïque implique son interaction avec des cibles et des voies moléculaires . Par exemple, il a été identifié comme une déprénylase photochimique de l'ARN i6A, démontrant une sélectivité exceptionnelle envers l'i6A. Ce processus implique la conversion de son substituant en un ozonide « N-dopé », qui, après hydrolyse, libère de l'adénine naturelle. Cette approche chimique offre des informations sur la biologie de la modification de l'ARN et les applications thérapeutiques potentielles.

Applications De Recherche Scientifique

2-Chloro-4,5-dinitrobenzoic acid has several applications in scientific research :

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Chloro-4,5-dinitrobenzoic acid involves its interaction with molecular targets and pathways . For example, it has been identified as a photochemical deprenylase of i6A RNA, demonstrating exceptional selectivity towards i6A. This process involves the conversion of its substituent into a “N-doped” ozonide, which upon hydrolysis releases natural adenine. This chemical approach offers insights into RNA modification biology and potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide 4-chloro-3,5-dinitrobenzoïque

- Acide 2-chloro-3,5-dinitrobenzoïque

- Acide 3,5-dinitrobenzoïque

Comparaison: L'acide 2-chloro-4,5-dinitrobenzoïque est unique en raison du positionnement spécifique du chlore et des groupes nitro sur le cycle aromatiqueComparé à ses isomères et à d'autres acides dinitrobenzoïques, il peut présenter des propriétés physicochimiques différentes, telles que l'acidité, la solubilité et la réactivité, ce qui le rend approprié pour des applications de recherche et industrielles spécifiques .

Activité Biologique

2-Chloro-4,5-dinitrobenzoic acid (CDNBA) is a nitro-substituted aromatic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

This compound is characterized by its chemical formula C7H3ClN2O6. The presence of nitro groups (-NO2) and a chlorine atom significantly influences its reactivity and biological effects.

Antibacterial Activity

The antibacterial properties of CDNBA have been investigated in various studies. The mechanism of action is primarily attributed to the formation of free radicals through enzymatic bioreduction, which targets bacterial cells.

Table 1: Antibacterial Activity of CDNBA

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/L |

| Escherichia coli | 39 µg/L |

| Pseudomonas aeruginosa | Not specified |

In a study evaluating the antibacterial efficacy of CDNBA and its metal complexes, it was found that these compounds exhibited significant inhibition against both gram-positive and gram-negative bacteria. The complexes showed higher activity than the free ligand, particularly against Staphylococcus aureus .

Antifungal Activity

CDNBA also displays antifungal properties. It has been shown to be more effective than standard antifungal agents like clotrimazole against certain fungal strains.

Table 2: Antifungal Activity of CDNBA

| Fungi | Inhibition Concentration (IC50) |

|---|---|

| Candida albicans | Lower than clotrimazole |

| Aspergillus niger | Lower than clotrimazole |

The antifungal activity was assessed using the MTT assay, where CDNBA demonstrated a significant reduction in fungal cell viability at varying concentrations .

Anticancer Activity

The anticancer potential of CDNBA has been extensively studied. It has been found to induce apoptosis in various cancer cell lines, including lung (A549) and colon (Caco-2) adenocarcinoma cells.

Table 3: Anticancer Activity of CDNBA

| Cell Line | IC50 (µM) | Growth Suppression (%) at 60 µM |

|---|---|---|

| A549 (Lung cancer) | 8.82 | 75.70 |

| Caco-2 (Colon cancer) | 0.00053 | 72.70 |

In vitro studies indicated that CDNBA complexes could suppress cell proliferation effectively, with the IC50 values demonstrating potent activity against tumor cells . Flow cytometry analyses revealed that treatment with CDNBA led to cell cycle arrest in the G0/G1 phase, indicating its potential as an anticancer agent .

Case Studies

- Study on Apoptosis Induction : A study assessed the effects of CDNBA on A549 lung cancer cells. The results indicated that treatment with CDNBA resulted in significant apoptosis, as evidenced by morphological changes and flow cytometry analysis showing increased sub-G1 populations .

- Ecotoxicological Assessment : Another investigation focused on the ecotoxicity of CDNBA using Tetrahymena pyriformis. The median effective concentration (EC50) was determined to be approximately 104.7 µM, highlighting its potential environmental impact .

Propriétés

Numéro CAS |

33458-98-9 |

|---|---|

Formule moléculaire |

C7H3ClN2O6 |

Poids moléculaire |

246.56 g/mol |

Nom IUPAC |

2-chloro-4,5-dinitrobenzoic acid |

InChI |

InChI=1S/C7H3ClN2O6/c8-4-2-6(10(15)16)5(9(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |

Clé InChI |

YNOPZLWHBMWCPX-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Cl)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.